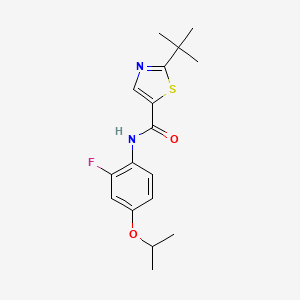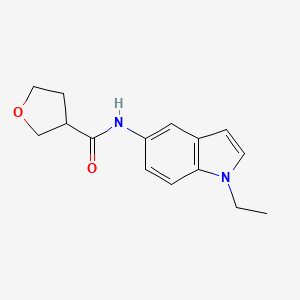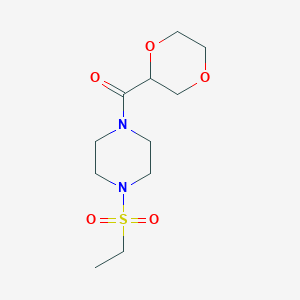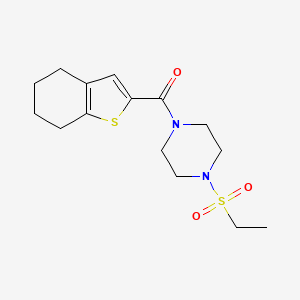
1-(4-Ethylsulfonylpiperazin-1-yl)-2-methylsulfonylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylsulfonylpiperazin-1-yl)-2-methylsulfonylpropan-1-one, commonly known as EMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. EMP is a sulfonamide derivative that belongs to the class of piperazine compounds. It has been found to possess various biochemical and physiological properties that make it a promising candidate for research purposes.
作用機序
The mechanism of action of EMP is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
EMP has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. EMP has also been found to possess anti-inflammatory activity and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, EMP has been found to possess antioxidant activity, which may make it useful in the treatment of oxidative stress-related conditions.
実験室実験の利点と制限
One of the main advantages of EMP is its potential as a research tool for studying the activity of enzymes and their inhibitors. EMP has been found to exhibit inhibitory activity against various enzymes, making it a useful compound for enzyme assays. However, one of the limitations of EMP is its complex synthesis process, which may make it difficult to obtain large quantities of pure product for research purposes.
将来の方向性
There are several future directions for research on EMP. One area of interest is the development of EMP-based therapies for cancer and other diseases. EMP has been found to possess antiproliferative and anti-inflammatory activity, making it a promising candidate for the development of new therapies. Another area of interest is the study of EMP's mechanism of action and its interactions with enzymes and other biomolecules. This research may provide insights into the development of new enzyme inhibitors and other therapeutic agents. Finally, the synthesis of new EMP derivatives with improved properties may also be an area of future research.
合成法
The synthesis of EMP involves a multi-step process that starts with the reaction between 4-ethylsulfonylphenylhydrazine and ethyl 2-bromoacetate. The resulting product is then treated with sodium hydroxide to form 1-(4-ethylsulfonylphenyl)-3-(2-bromoacetyl)urea. This compound is then reacted with piperazine to yield EMP. The overall synthesis process is complex and requires careful control of reaction conditions to obtain high yields of pure product.
科学的研究の応用
EMP has been extensively studied for its potential applications in biomedical research. It has been found to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in various physiological processes and are potential targets for the development of therapeutic agents. EMP has also been found to possess antiproliferative activity against cancer cells, making it a promising candidate for cancer research.
特性
IUPAC Name |
1-(4-ethylsulfonylpiperazin-1-yl)-2-methylsulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O5S2/c1-4-19(16,17)12-7-5-11(6-8-12)10(13)9(2)18(3,14)15/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWUKPNSZYYVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7542943.png)
![5-bromo-N-[(2,3-dichlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7542950.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-2-(tetrazol-1-yl)benzamide](/img/structure/B7542951.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7542959.png)


![2-[4-(3-Methoxy-4-methylbenzoyl)piperazine-1-carbonyl]thiophene-3-carbonitrile](/img/structure/B7542988.png)

![2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7543000.png)

![4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7543011.png)


